Bienvenue dans la boutique en ligne BenchChem!

4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran

Lipophilicity Drug-likeness Physicochemical profiling

4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran (CAS 88631-80-5) is a trisubstituted benzofuran derivative with a molecular formula of C18H18O and a molecular weight of 250.3 g/mol. The compound is characterized by a benzofuran core bearing a phenyl group at position 2, a methyl group at position 4, and an isopropyl group at position 7.

Molecular Formula C18H18O
Molecular Weight 250.3 g/mol
CAS No. 88631-80-5
Cat. No. B12904279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran
CAS88631-80-5
Molecular FormulaC18H18O
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESCC1=C2C=C(OC2=C(C=C1)C(C)C)C3=CC=CC=C3
InChIInChI=1S/C18H18O/c1-12(2)15-10-9-13(3)16-11-17(19-18(15)16)14-7-5-4-6-8-14/h4-12H,1-3H3
InChIKeyRRLOIOHWUNWCOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran (CAS 88631-80-5): Core Chemical Identity & Procurement Baseline


4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran (CAS 88631-80-5) is a trisubstituted benzofuran derivative with a molecular formula of C18H18O and a molecular weight of 250.3 g/mol [1]. The compound is characterized by a benzofuran core bearing a phenyl group at position 2, a methyl group at position 4, and an isopropyl group at position 7 [1]. It is listed under the DSSTox Substance ID DTXSID50517173 and is catalogued by the U.S. Environmental Protection Agency's CompTox Chemicals Dashboard [1]. Vendors supply this compound primarily as a research chemical for medicinal chemistry and drug discovery applications, where the benzofuran scaffold is valued for its presence in multiple pharmacologically active natural products and synthetic leads [2].

Why Generic Substitution Fails: The Quantitative Consequences of 4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran Substitution Pattern


The specific 4-methyl, 7-isopropyl, 2-phenyl substitution pattern on the benzofuran core is not interchangeable with other benzofuran analogs. In the benzofuran SAR landscape, even minor changes in substitution position and identity fundamentally alter physicochemical properties (logP, solubility, planarity), binding mode, and biological target engagement [1]. Direct removal or shifting of the 7-isopropyl group, for instance, changes the computed XLogP3-AA from 5.5 (for the target compound) to lower values, affecting membrane permeability and non-specific binding profiles [2]. The following quantitative evidence demonstrates where the target compound's specific arrangement of substituents produces measurable differentiation from its closest structural analogs.

Quantitative Differentiation Evidence: 4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran vs. Closest Analogs


Lipophilicity Differentiation: Computed XLogP3-AA Comparison of 4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran vs. 2-Phenylbenzofuran Core

The XLogP3-AA value (octanol-water partition coefficient) is a critical determinant of passive membrane permeability. The target compound's computed XLogP3-AA is 5.5 [1]. Unsubstituted 2-phenylbenzofuran has a computed XLogP3 of approximately 3.8 [2]. The addition of the 4-methyl and 7-isopropyl groups increases lipophilicity by ~1.7 log units, translating to a theoretical ~50-fold increase in partition coefficient. This difference directly impacts the compound's suitability for CNS-targeted or intracellular applications.

Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Count as a Conformational Flexibility Metric: Target Compound vs. 4,7-Disubstituted Analogs

The target compound has exactly 2 rotatable bonds (isopropyl C–C and phenyl–benzofuran linkage) [1]. Analogs with additional alkyl chains at position 4 or 7 can increase rotatable bond count, raising conformational entropy and potentially reducing binding affinity due to entropic penalty. For example, a 4-ethyl-7-isopropyl analog would have 3 rotatable bonds. The constraint to 2 rotatable bonds balances pre-organization with sufficient flexibility for induced-fit binding.

Conformational entropy Target engagement Molecular recognition

Hydrogen Bonding Profile: Target Compound vs. Hydroxylated 2-Phenylbenzofuran Cholinesterase Inhibitors

The target compound has 0 hydrogen bond donors (HBD) and 1 hydrogen bond acceptor (HBA) [1]. Hydroxylated 2-phenylbenzofuran derivatives developed as cholinesterase inhibitors typically possess 1–3 HBDs and 2–4 HBAs [2]. This difference in hydrogen bonding capacity fundamentally alters pharmacophore recognition: the target compound relies entirely on hydrophobic and π-stacking interactions, making it suitable for targets with deep hydrophobic pockets, while hydroxylated analogs engage catalytic serine residues via H-bonding.

Hydrogen bond donor/acceptor Pharmacophore modeling Cholinesterase inhibition

Molecular Topological Polar Surface Area (TPSA) Differentiation: Target Compound vs. 2-(4-Substituted phenyl)benzofuran Fluorophores

The target compound has a computed topological polar surface area (TPSA) of 13.14 Ų [1]. 2-(4-Substituted phenyl)benzofurans with polar substituents (e.g., -OCH3, -N(CH3)2) at the para-position of the 2-phenyl ring exhibit TPSA values in the range of 22–35 Ų [2]. The ~2–3× lower TPSA of the target compound predicts superior blood-brain barrier penetration (TPSA < 60 Ų is favorable for CNS penetration; TPSA < 140 Ų for oral absorption), but reduced aqueous solubility.

TPSA Membrane permeability Fluorescence probe design

Absence of Direct Pharmacological Head-to-Head Data: Evidence Gap Declaration

A systematic search of PubMed, SciFinder, and Google Scholar for quantitative head-to-head biological activity comparisons involving 4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran (CAS 88631-80-5) against its closest analogs (2-phenylbenzofuran, 4-methyl-2-phenylbenzofuran, 7-isopropyl-2-phenylbenzofuran) returned no published direct comparative studies as of May 2026. The compound's biological activity profile in specific assays (IC50, EC50, Ki, etc.) against named targets has not been publicly disclosed in peer-reviewed literature or patents. The HMG-CoA reductase inhibitor patent family (e.g., WO1991013872 [1]) describes generic benzofuran derivatives but does not single out this specific substitution pattern with quantitative inhibition data.

Data gap analysis Procurement risk assessment Experimental validation

Application Scenarios: Where 4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran (CAS 88631-80-5) Provides the Best Fit


CNS Drug Discovery Screening Libraries Requiring High BBB-Permeability Scaffolds

With a TPSA of 13.14 Ų and XLogP3-AA of 5.5, the target compound satisfies two key computational filters for blood-brain barrier penetration (TPSA < 60 Ų; logP 2–5 range proximity) [1]. It is an appropriate selection for CNS-targeted phenotypic screening or target-based GPCR/ion channel libraries where hydrophobic pocket engagement is predicted, in contrast to more polar 2-phenylbenzofuran analogs that may fail BBB permeability thresholds [2].

Hydrophobic Pocket Pharmacophore Probes with Minimal H-Bonding Requirements

The compound's HBD count of 0 and HBA count of 1 make it uniquely suited as a probe molecule for targets where hydrogen bonding is neither required nor desired for binding, such as certain nuclear receptors, cytochrome P450 isoforms, or lipid-binding proteins [1]. This contrasts with hydroxylated benzofuran-based cholinesterase inhibitors where H-bonding with catalytic serine residues is essential for activity [2].

Lead Optimization Starting Point: Flexibility-Optimized Scaffold for Fragment-Based Drug Design

With exactly 2 rotatable bonds, the target compound occupies a favorable conformational entropy window for fragment-based lead discovery [1]. Analogs with more rotatable bonds (e.g., 4-ethyl or 7-propyl derivatives) may suffer entropic penalty upon binding, while the unsubstituted 2-phenylbenzofuran core (1 rotatable bond) may lack sufficient conformational sampling for induced-fit recognition. This balance makes the compound a preferred scaffold for library enumeration in medicinal chemistry programs.

Fluorophore Scaffold Development: Non-Polar Fluorescent Probe Precursor

The 2-(4-substituted phenyl)benzofuran class has established utility as fluorescent analytical reagents [1]. The target compound's high lipophilicity and extended conjugation (phenyl at C-2, isopropyl at C-7) position it as a precursor for further functionalization into charge-transfer fluorophores lacking polar substituents that might quench fluorescence in hydrophobic environments [2]. This differentiates it from the more polar 2-(4-substituted phenyl)benzofuran fluorophores with higher TPSA.

Quote Request

Request a Quote for 4-Methyl-2-phenyl-7-(propan-2-yl)-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.